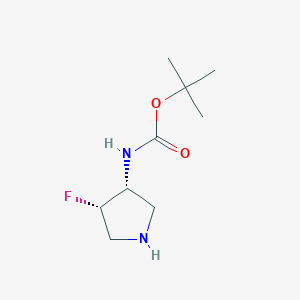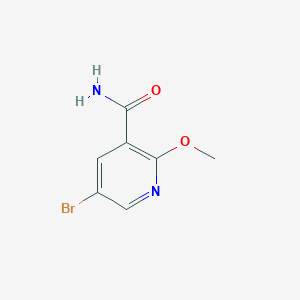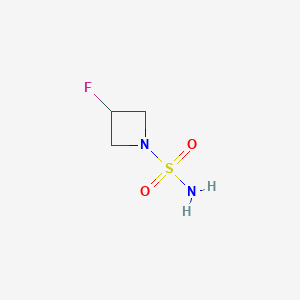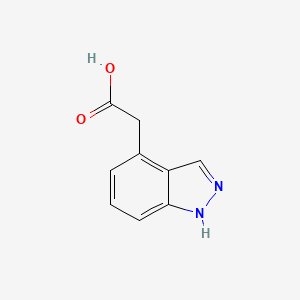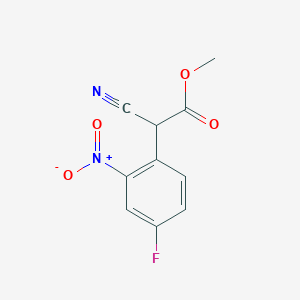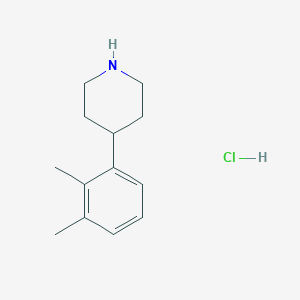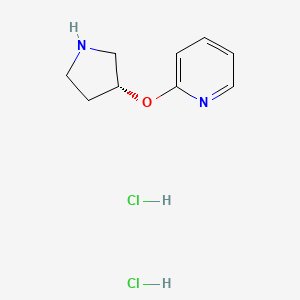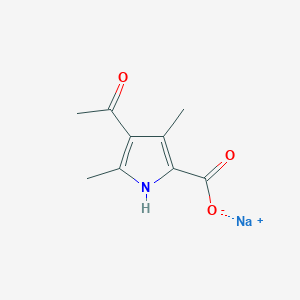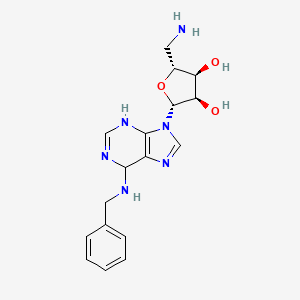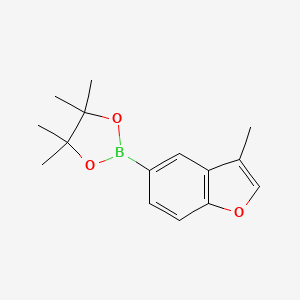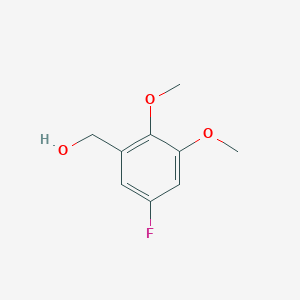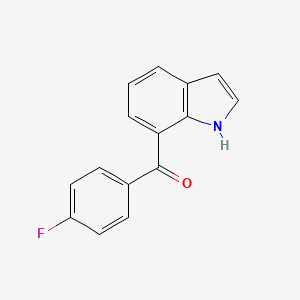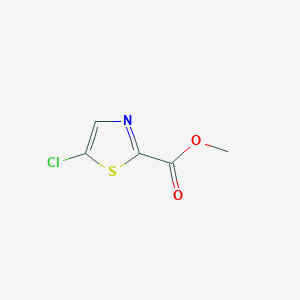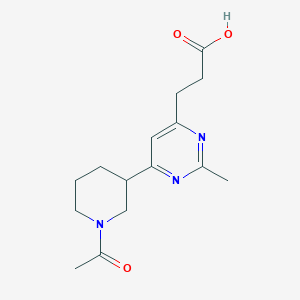
3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación
Biomass-Derived Levulinic Acid for Drug Synthesis
Levulinic acid (LEV), derived from biomass, showcases the potential of biologically sourced chemicals in pharmaceutical synthesis. Its carbonyl and carboxyl functional groups offer versatility in drug synthesis, highlighting a sustainable approach to pharmaceutical development. LEV's application spans cancer treatment, medical materials, and various medical fields, emphasizing its role in synthesizing drugs, derivatives for drug release, and pharmaceutical intermediates. This approach not only reduces the cost and complexity of drug synthesis but also leverages renewable resources, aligning with environmental sustainability goals in medicine (Zhang et al., 2021).
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid (CGA), prevalent in green coffee extracts and tea, exhibits diverse biological and pharmacological effects. Its roles range from antioxidant, antibacterial, hepatoprotective, to neuroprotective activities, underscoring the therapeutic potential of natural compounds in addressing a wide array of health conditions. CGA's impact on lipid and glucose metabolism further supports its use in managing metabolic disorders, offering a natural alternative to synthetic drugs (Naveed et al., 2018).
Microbial Production of Volatile Fatty Acids
The microbial production of volatile fatty acids (VFAs) from renewable sources presents an innovative approach to replace petroleum-based chemicals. VFAs, including acetic, propionic, and butyric acids, are critical for synthesizing commercially significant chemicals. This research underscores the importance of exploring microbial routes for VFA production, emphasizing sustainability and the potential for large-scale application in various industries, from pharmaceuticals to agriculture (Bhatia & Yang, 2017).
Polysaccharide Pyrolysis Mechanisms
Understanding the pyrolysis of polysaccharides can unlock new pathways for producing bioactive compounds and chemicals. The study of various glucans and synthetic polysaccharides under pyrolysis conditions provides insights into the formation of small molecules like glycolaldehyde, acetol, acetic acid, and formic acid. These findings can influence the synthesis of chemicals and materials from renewable biomass sources, highlighting the intersection of green chemistry and pharmaceutical applications (Ponder & Richards, 1994).
Safety And Hazards
Propiedades
IUPAC Name |
3-[6-(1-acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-16-13(5-6-15(20)21)8-14(17-10)12-4-3-7-18(9-12)11(2)19/h8,12H,3-7,9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTXXKMFVFQRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCCN(C2)C(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



